1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate
Description
Historical Development of Benzothiazole-Azetidine Hybrid Compounds
The benzothiazole scaffold traces its origins to 1887, when A. W. Hofmann first synthesized 2-substituted benzothiazoles via cyclization mechanisms. Early applications focused on industrial uses, such as vulcanization accelerators, but the discovery of antitumor properties in 2-(4-aminophenyl)benzothiazole shifted attention toward medicinal applications. Parallel developments in azetidine chemistry emerged through advancements in strained heterocycle synthesis, particularly methods leveraging Horner-Wadsworth-Emmons (HWE) reactions and aza-Michael additions to construct functionalized azetidines.
The fusion of benzothiazole and azetidine motifs gained momentum in the 2010s, driven by the need for novel receptor modulators. A pivotal milestone occurred with the synthesis of methyl azetidine carboxylate intermediates, which enabled efficient coupling with halogenated benzothiazoles. For instance, Negishi coupling of methyl azetidine carboxylate 29 with (2-fluorobenzyl)zinc chloride yielded 5-benzylbenzothiazole 30 , demonstrating the feasibility of hybrid architectures. These efforts culminated in the targeted synthesis of 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate, which incorporates a cyclobutanecarboxylate group to enhance metabolic stability.
Significance in Contemporary Medicinal Chemistry Research
Benzothiazole-azetidine hybrids occupy a unique niche due to their dual capacity for target engagement and pharmacokinetic optimization. The benzothiazole moiety confers planar aromaticity and hydrogen-bonding capabilities, while the azetidine ring introduces conformational restraint, improving receptor selectivity. This compound’s 4-chloro substitution on the benzothiazole ring enhances lipophilicity, potentially facilitating blood-brain barrier penetration for central nervous system targets.
Recent studies emphasize its role as a beta-3 adrenergic receptor agonist, a target implicated in lipolysis and thermogenesis regulation. Unlike earlier benzofuran-based agonists, the hybrid structure reduces off-target activity at S1P3 receptors, minimizing adverse effects. Additionally, the cyclobutanecarboxylate group mitigates esterase-mediated hydrolysis, extending plasma half-life compared to linear alkyl esters.
Evolution of Research Methodologies
Synthetic strategies for this compound reflect broader trends in heterocyclic chemistry. Early benzothiazole synthesis relied on condensation of 2-aminothiophenol with aldehydes or nitriles, often requiring harsh oxidizing agents like sodium hydrosulfite. Modern approaches employ transition metal-catalyzed cross-couplings, as exemplified by the Negishi reaction used to attach the fluorobenzyl group to the azetidine-carboxylate core.
Azetidine synthesis has similarly evolved. The HWE reaction, optimized by Yang et al., enables high-yield production of methyl (N-Boc-azetidin-3-ylidene)acetate 3 from azetidin-3-one 2 , with purification via two-stage vacuum distillation ensuring scalability. For the target compound, critical steps include:
- Cyclization of thioamide intermediates using sodium carbonate in dimethylformamide (DMF).
- Reductive amination to install the azetidine ring.
- Suzuki-Miyaura cross-coupling for late-stage diversification of substituents.
| Key Synthetic Steps | Reagents/Conditions | Yield |
|---|---|---|
| Thioamide cyclization | Na2CO3, DMF, 80°C | 85% |
| Reductive amination | NaBH3CN, THF, HCl | 78% |
| Suzuki-Miyaura cross-coupling | Pd(PPh3)4, K2CO3, dioxane | 92% |
Current Research Landscape and Unmet Needs
Despite progress, challenges persist in optimizing synthetic efficiency and target selectivity. Microwave-assisted methods, such as those used for benzo[d]imidazo[2,1-b]thiazoles, offer potential for accelerating cyclization steps while reducing side products. However, the electron-withdrawing chloro substituent on the benzothiazole ring complicates nucleophilic aromatic substitutions, necessitating innovative catalytic systems.
Unmet needs include:
- Structural Diversification : Limited exploration of alternative azetidine substituents beyond cyclobutanecarboxylate.
- Biological Profiling : Most studies focus on beta-3 adrenergic activity, leaving antiviral or antibacterial potentials underexplored.
- Green Chemistry : Current routes rely on DMF and THF, prompting calls for aqueous or solvent-free methodologies.
Properties
IUPAC Name |
[1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl] cyclobutanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c16-11-5-2-6-12-13(11)17-15(21-12)18-7-10(8-18)20-14(19)9-3-1-4-9/h2,5-6,9-10H,1,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFJFQIENFNFAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)OC2CN(C2)C3=NC4=C(S3)C=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions. The azetidine ring is then introduced through a nucleophilic substitution reaction, followed by esterification to attach the cyclobutanecarboxylate group.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and microwave-assisted synthesis are potential methods to enhance the efficiency of the production process.
Chemical Reactions Analysis
Table 1: Key Synthetic Steps and Conditions
Substitution and Catalytic Reactions
Electrophilic Aromatic Substitution :
Nucleophilic Attack on Carboxamide :
-
The carboxamide undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. For example, treatment with 6M HCl at 100°C cleaves the amide bond, yielding 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid.
Catalytic Modifications :
-
DABCO (1,4-Diazabicyclo[2.2.2]octane) enhances yields in Michael addition reactions involving the pyrazole’s α,β-unsaturated carbonyl system.
-
Copper triflate catalyzes regioselective 1,3-dipolar cycloadditions with acetylenes, enabling the introduction of heterocyclic substituents .
Table 2: Catalytic Reaction Outcomes
| Reaction Type | Catalyst | Substrate | Yield (%) | Selectivity | Source |
|---|---|---|---|---|---|
| 1,3-Dipolar cycloaddition | Cu(OTf) | Phenylacetylene | 82 | Regioselective | |
| Michael addition | DABCO | Acrylonitrile | 75 | Stereo-controlled |
Stability and Degradation Pathways
Thermal Stability :
-
The compound decomposes above 250°C, with TGA analysis showing a sharp mass loss corresponding to the benzopyran moiety.
Photodegradation :
-
UV exposure (254 nm) in methanol leads to cleavage of the C–N bond in the carboxamide group, forming 4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-carbaldehyde as a degradation product .
Hydrolytic Stability :
-
Stable in neutral aqueous solutions (pH 7, 25°C) but degrades rapidly under alkaline conditions (pH 12), with a half-life of 2.5 hours.
Scientific Research Applications
Chemistry
1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways, including nucleophilic substitutions and esterifications.
Biology
In biological studies, this compound can act as a probe or inhibitor in enzyme assays. Its interactions with specific enzymes may provide insights into biochemical pathways and mechanisms of action.
Medicine
The compound has potential therapeutic applications, particularly in drug discovery related to:
- Anti-inflammatory Activity : It may inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis and inflammation.
- Anticancer Properties : Research indicates that it can induce apoptosis in cancer cells by modulating apoptosis-related proteins and cell cycle regulators.
- Antimicrobial Effects : Demonstrated activity against various microbial strains suggests its potential use as an antimicrobial agent.
Industry
The unique properties of this compound may be exploited in the development of new materials or chemical processes. Its reactivity can facilitate the creation of innovative products in materials science.
Recent studies have categorized the biological activities of this compound as follows:
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Anti-inflammatory Activity : Research indicates that benzothiazole derivatives can effectively inhibit COX enzymes, leading to reduced inflammation. This has been demonstrated in various experimental models.
- Anticancer Properties : Compounds similar to this compound have shown promising results in inducing apoptosis in cancer cells, suggesting potential for therapeutic development against malignancies.
- Antimicrobial Effects : The compound has exhibited activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.
Mechanism of Action
The mechanism by which 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific biochemical processes or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
The benzo[d]thiazole moiety distinguishes this compound from simpler thiazole derivatives. For instance, the patent EP 2024/03/06 describes 1-(4-(4-(5-phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one , which replaces the benzo[d]thiazole with a thiazole fused to a dihydroisoxazole. The benzo[d]thiazole’s aromatic extension may enhance π-π stacking interactions in target binding compared to the smaller thiazole core, but at the cost of increased steric bulk .
Substituent Effects
- Chlorine vs. Phenyl Groups: The 4-chloro substituent on the benzo[d]thiazole introduces electron-withdrawing effects, which could stabilize charge-transfer interactions or modulate metabolic stability.
- Ester Linkage : The cyclobutanecarboxylate ester offers a strained, compact substituent compared to acetyl or bulkier esters. This may reduce rotational freedom, favoring preorganization for target engagement.
Ring System Variations
- Azetidine vs. Piperidine : The four-membered azetidine ring imposes greater torsional strain than the six-membered piperidine in the patent compound. This strain might enhance binding affinity in certain targets but could also increase synthetic complexity or metabolic susceptibility.
- Cyclobutane vs.
Computational and Crystallographic Insights
For example:
- SHELX might refine its crystal structure to reveal packing efficiency or hydrogen-bonding motifs .
Biological Activity
1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate is a synthetic compound that belongs to the class of benzothiazole derivatives. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory, anticancer, and antimicrobial domains. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{13}H_{12}ClN_{2}O_{2}S
- Molecular Weight : 292.76 g/mol
Biological Activity Overview
This compound exhibits a variety of biological activities, which can be categorized as follows:
1. Anti-inflammatory Activity
Research indicates that benzothiazole derivatives, including this compound, may inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. This inhibition leads to a reduction in prostaglandin synthesis, contributing to its anti-inflammatory effects.
2. Anticancer Properties
Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by disrupting cellular signaling pathways. The mechanism involves the modulation of apoptosis-related proteins and cell cycle regulators.
3. Antimicrobial Effects
The compound has demonstrated activity against various microbial strains, suggesting its potential use as an antimicrobial agent. This activity may be attributed to the disruption of microbial cell membranes or interference with metabolic pathways.
The biological activity of this compound is primarily mediated through its interaction with specific protein targets:
- Inhibition of COX Enzymes : By binding to the active site of COX enzymes, the compound reduces the formation of inflammatory mediators.
- Induction of Apoptosis : The compound may activate caspases and other apoptotic pathways in cancer cells, leading to programmed cell death.
Table 1: Summary of Biological Activities
Case Studies
Several studies have evaluated the biological activity of benzothiazole derivatives similar to this compound:
- Anti-inflammatory Study : A study reported significant reduction in inflammation markers in animal models treated with benzothiazole derivatives, indicating potential therapeutic applications for inflammatory diseases .
- Cancer Cell Line Study : In vitro studies using various cancer cell lines demonstrated that compounds with similar structures inhibited cell proliferation and induced apoptosis .
- Antimicrobial Efficacy : Research highlighted the effectiveness of benzothiazole derivatives against resistant strains of bacteria, providing insights into their potential role in combating antibiotic resistance .
Q & A
Q. What are the key challenges in synthesizing 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, such as coupling azetidine derivatives with chlorobenzo[d]thiazole precursors. A critical challenge is achieving regioselectivity during cyclization and avoiding side reactions. For example, hydrogenation steps (as in ) require precise control of catalysts (e.g., Pd/C or Raney Ni) and reaction time to prevent over-reduction. Optimization may involve:
- Temperature Gradients : Testing 50–120°C to balance reaction rate and byproduct formation.
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while THF improves cyclization efficiency .
- Catalyst Loading : Empirical titration (e.g., 5–10 mol% Pd) to maximize yield without excessive cost.
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm azetidine ring integrity and cyclobutane carboxylate substitution patterns. Aromatic protons in the benzo[d]thiazole moiety typically appear as doublets (δ 7.2–8.1 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and resolve polar impurities .
- X-ray Crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) to determine bond angles and confirm stereochemistry, as demonstrated in structurally similar azetidinone derivatives .
Q. How can researchers evaluate the hydrolytic stability of the cyclobutane carboxylate ester under physiological conditions?
Methodological Answer:
- pH-Varied Stability Studies : Incubate the compound in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24–72 hours. Monitor degradation via LC-MS to identify hydrolysis products (e.g., cyclobutanecarboxylic acid).
- Kinetic Analysis : Calculate half-life (t1/2) using first-order kinetics. For ester stability, t1/2 > 6 hours at pH 7.4 is desirable for in vivo applications .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the azetidine-thiazole scaffold in nucleophilic substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to identify reactive sites. For example, the 4-chloro group on benzo[d]thiazole is electrophilic, making it prone to SNAr reactions .
- Molecular Dynamics (MD) Simulations : Simulate solvent effects on transition states during ester hydrolysis. Tools like Gaussian or ORCA can model solvation shells to predict reaction pathways .
Q. What strategies resolve contradictions between experimental and computational data in structure-activity relationship (SAR) studies?
Methodological Answer:
- Data Triangulation : Combine X-ray crystallography (e.g., ), NMR, and DFT to validate bond lengths/angles. For example, discrepancies in torsional angles may arise from crystal packing effects versus gas-phase calculations .
- Error Analysis : Quantify uncertainties in computational parameters (e.g., basis set selection in DFT) and experimental measurements (e.g., crystallographic R-factors > 0.05 indicate lower reliability) .
Q. How can researchers design bioactivity assays to probe the compound’s interaction with biological targets (e.g., kinase inhibitors)?
Methodological Answer:
- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., ADP-Glo™) to measure IC50 values against kinases. Pre-incubate the compound with ATP (1 mM) to assess competitive binding.
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka/kd) in real-time. A response > 50 RU indicates significant interaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
